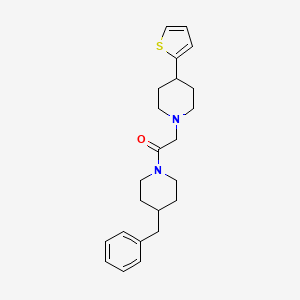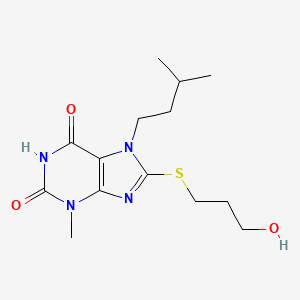
8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar purine derivatives involves multiple steps, including intramolecular alkylation and reactions with mesyl chloride and orthocarboxylate. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones from related compounds has been documented, showcasing the complexity and versatility of purine chemistry (Šimo, Rybár, & Alföldi, 1998).
Molecular Structure Analysis
The molecular structure of purine derivatives like our compound is characterized by the presence of nitrogen atoms within the aromatic rings, contributing to their unique properties. The structural analysis often involves studying the electronic distribution and intermolecular interactions, providing insights into their reactivity and potential applications.
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, oxidation, and reduction. These reactions are influenced by the substituents on the purine ring, leading to diverse chemical properties and potential for pharmaceutical applications. For example, the methylation reactions of purine-6,8-diones are influenced by the position of substituents, demonstrating the compound's reactivity and the complexity of its chemical behavior (Rahat, Bergmann, & Tamir, 1974).
Scientific Research Applications
Synthesis and Structural Analysis
Purine derivatives, such as those described in the literature, have been synthesized through various methods, highlighting their structural complexity and potential for diverse biological activities. For instance, the synthesis of new [c,d]-fused purinediones involves a multi-step process starting from specific pyrimidine diones, leading to compounds with potential biological activity (Ondrej Šimo et al., 1995). This demonstrates the scientific interest in manipulating purine structures for research into new therapeutic agents.
Biological Activity
Several studies have focused on the biological activities of purine derivatives, including their anti-inflammatory, cytotoxic, and immunomodulatory effects. For example, purine alkaloids isolated from marine sources have shown weak cytotoxicity toward human cancer cell lines (S. Qi et al., 2008). Another study identified substituted pyrimidopurinediones with anti-inflammatory activity in animal models, highlighting their potential as therapeutic agents (J. Kaminski et al., 1989). These findings underscore the importance of purine derivatives in developing new drugs with specific biological activities.
Chemical Reactions and Properties
Research on purine derivatives also encompasses their chemical properties and reactions, such as ionization and methylation reactions, which are crucial for understanding their biological functions and potential applications (M. Rahat et al., 1974). Such studies provide insights into the structural requirements for the biological activity of purine derivatives, aiding in the design of novel compounds with enhanced efficacy.
Potential Immunotherapeutic Agents
Thiazolo[4,5-d]pyrimidine nucleosides, synthesized as analogues of naturally occurring purine nucleosides, have been evaluated for their immunomodulatory effects, indicating the potential of purine derivatives in immunotherapy (K. Nagahara et al., 1990). This highlights the versatility of purine derivatives in scientific research, spanning from basic chemical studies to potential clinical applications.
properties
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-9(2)5-6-18-10-11(15-14(18)22-8-4-7-19)17(3)13(21)16-12(10)20/h9,19H,4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXYAPZJUBATRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

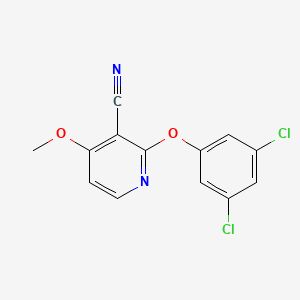

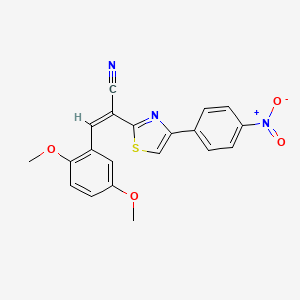
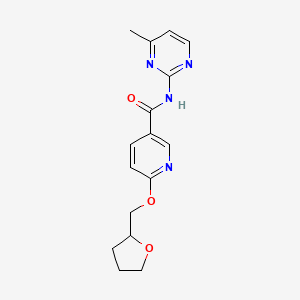

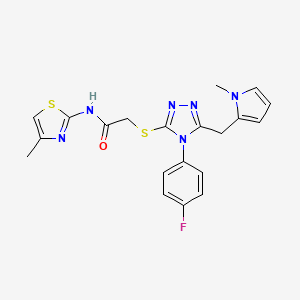

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)
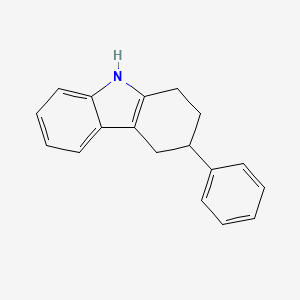
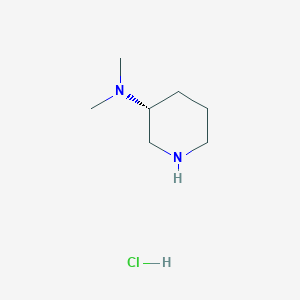
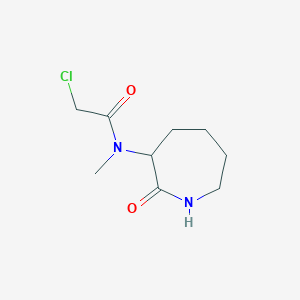
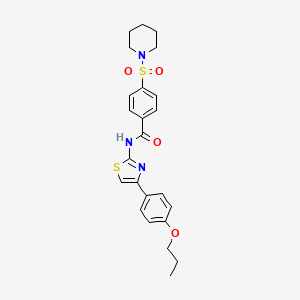
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)
